molecular formula C17H17N3O4S B11018468 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11018468
M. Wt: 359.4 g/mol
InChI Key: BLSKKLBQMBSJMT-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a thiazole ring, an isoindole core, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thiazole precursor.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached via an alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxypropyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the isoindole core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential bioactivity. This includes its interaction with enzymes, receptors, and other biological targets.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs. Its structure suggests it could interact with specific molecular targets in the body.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide: Similar structure with a different position of the carboxamide group.

Uniqueness

The uniqueness of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C17H17N3O4S/c1-10-9-18-17(25-10)19-14(21)11-4-5-12-13(8-11)16(23)20(15(12)22)6-3-7-24-2/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19,21)

InChI Key

BLSKKLBQMBSJMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC

Origin of Product

United States

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